5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C9H13N3O4S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
5-(ethylamino)-2-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c1-3-11-7-5-9(17(10,15)16)6(2)4-8(7)12(13)14/h4-5,11H,3H2,1-2H3,(H2,10,15,16) |
InChI Key |
ZNHCGHQNIRJCBL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C(=C1)S(=O)(=O)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Amination
After obtaining the sulfonyl chloride intermediate, amination can be performed using ammonia or an amine. For This compound , ethylamine would be used in place of ammonia.
Recent Advances in Sulfonamide Synthesis
Recent research has focused on developing more efficient and environmentally friendly methods for sulfonamide synthesis. For example, metal-free catalytic conditions using K2S2O5 as a sulfur source have been explored for the synthesis of sulfonamides from nitroaromatics. Additionally, one-pot reactions using DABSO as a sulfur source have been reported.
Data and Findings
While specific data for This compound is limited, general trends in sulfonamide synthesis can be summarized as follows:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid, organic solvent | 100-150°C, stirring | High purity |
| Amination | Ethylamine, sulfonyl chloride | Room temperature to 50°C | Variable |
Chemical Reactions Analysis
Types of Reactions
5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The ethylamino group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(Ethylamino)-2-methyl-4-aminobenzene-1-sulfonamide, while substitution reactions can produce various derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use as an antimicrobial agent and its effects on various pathogens.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria and exerting antimicrobial effects. The nitro group may also contribute to the compound’s reactivity and interactions with cellular components.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Substituent Comparison
Key Observations:
- Electron Effects: The nitro group in the target compound enhances acidity of the sulfonamide proton compared to amino (e.g., ) or methoxy (e.g., ) substituents.
- Steric and Hydrophobic Interactions : The 2-methyl group in the target compound may reduce solubility in polar solvents compared to methoxy-containing analogs (e.g., ).
- Pharmacophore Potential: The ethylamino group in the target compound could mimic the alkylamino side chains in Tamsulosin, a known α1-adrenoceptor antagonist .
Physicochemical Properties
Table 3: Physical Properties
Inferences for Target Compound:
- The nitro group may lower solubility in aqueous media compared to amino analogs (e.g., ).
- The ethylamino group could improve solubility in protic solvents (e.g., ethanol) relative to nonpolar substituents in .
Biological Activity
5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound's structure, characterized by the presence of an ethylamino group and a nitro group, plays a crucial role in its pharmacological properties.
The biological activity of this compound can be attributed to its structural components:
- Sulfonamide Group : This group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus inhibiting folic acid synthesis in bacteria. This mechanism is central to the compound's antimicrobial effects .
- Nitro Group : The nitro moiety enhances the compound's reactivity, potentially facilitating interactions with various cellular components, contributing to its anti-inflammatory and anticancer properties .
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity. For example, studies have shown that derivatives with nitro and halo substitutions are particularly effective against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity comparable to established antibiotics .
Anti-inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties. In vitro assays indicate that it effectively inhibits cyclooxygenase-2 (COX-2) activity, with IC50 values suggesting comparable efficacy to standard anti-inflammatory drugs like celecoxib. The compound's ability to suppress COX-2 could be linked to its structural features which enhance binding affinity .
Anticancer Potential
Recent studies have explored the anticancer potential of nitro-substituted sulfonamides. Evidence suggests that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For instance, studies reported significant reductions in tumor size when treated with related compounds, indicating a promising avenue for cancer therapy .
Table 1: Biological Activities of this compound
Case Studies
- Antimicrobial Efficacy : A study assessed the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited an MIC of 0.015 mg/mL against S. aureus, highlighting its potential as an effective antibacterial agent .
- Anti-inflammatory Assessment : In a rat model of carrageenan-induced paw edema, the compound significantly reduced inflammation compared to control groups, demonstrating its potential as a therapeutic agent for inflammatory conditions .
- Anticancer Activity : In vitro studies on MCF cell lines showed that treatment with the compound led to increased apoptosis rates, suggesting its potential as an anticancer drug candidate .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 5-(Ethylamino)-2-methyl-4-nitrobenzene-1-sulfonamide?
- Methodological Answer : The compound is synthesized via sulfonamide bond formation. A common approach involves reacting 5-(ethylamino)-2-methylbenzene-1-sulfonyl chloride with a nitro-substituted aniline derivative under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization includes controlling temperature (0–25°C) and solvent selection (e.g., dichloromethane or THF) to maximize yield .
| Key Reaction Parameters |
|---|
| Reactants: Sulfonyl chloride + Nitro-substituted amine |
| Base: Triethylamine (1.5–2 eq) |
| Solvent: Dichloromethane |
| Temperature: 0–25°C |
| Reaction Time: 4–12 hours |
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluent: ethyl acetate/hexane) are standard methods. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf ~0.3–0.5 in ethyl acetate) .
Q. Which analytical techniques confirm its structural integrity?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) detects aromatic protons (δ 7.2–8.1 ppm), ethylamino group (δ 1.2–1.4 ppm for CH3, δ 3.1–3.3 ppm for NH), and sulfonamide protons (δ 10.2 ppm).
- IR : Peaks at 1340 cm (asymmetric SO2 stretch) and 1520 cm (NO2 stretch) confirm functional groups .
- Mass Spectrometry : ESI-MS m/z [M+H] calculated for C9H12N3O4S: 274.06 .
Advanced Research Questions
Q. How can regioselectivity during nitration be optimized to avoid byproducts?
- Methodological Answer : Nitration at the para position is achieved using concentrated HNO3 in H2SO4 at 60–100°C. Computational modeling (e.g., DFT calculations) predicts electron density distribution to guide reaction conditions. Experimental validation involves monitoring reaction progress via LC-MS and adjusting stoichiometry (1.2–1.5 eq HNO3) to minimize ortho-substitution .
Q. How to resolve conflicting spectroscopic data (e.g., unexpected NOE correlations)?
- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to clarify spatial and coupling relationships. For example, NOESY can distinguish between rotational isomers of the ethylamino group. Statistical Design of Experiments (DoE) identifies variables (e.g., solvent polarity, temperature) contributing to spectral discrepancies .
Q. What computational methods predict reactivity in sulfonamide derivatives?
- Methodological Answer : Quantum chemical calculations (Gaussian, ORCA) model transition states for sulfonamide bond formation. Machine learning (e.g., random forest models) trained on reaction databases predicts optimal solvents and catalysts. ICReDD’s reaction path search tools integrate these approaches to reduce trial-and-error experimentation .
Q. How to improve solubility for biological assays without structural modification?
- Methodological Answer : Co-solvents (DMSO, PEG-400) or micellar systems (e.g., Tween-80) enhance aqueous solubility. Phase solubility studies (Higuchi method) determine optimal co-solvent ratios. For in vitro assays, maintain DMSO concentration ≤1% to avoid cytotoxicity .
Q. What stability considerations apply under varying pH and temperature?
- Methodological Answer : Stability studies (ICH Q1A guidelines):
- pH Stability : Hydrolytic degradation at pH <3 (sulfonamide cleavage) or pH >10 (nitro group reduction).
- Thermal Stability : Degradation above 80°C (TGA/DSC analysis). Store at −20°C in amber vials under inert gas .
Tables for Key Data
| Analytical Parameters | Conditions/Values |
|---|---|
| HPLC Retention Time | 8.2 min (C18, 70:30 ACN/H2O) |
| Melting Point | 178–183°C (DSC) |
| LogP (Predicted) | 1.85 (ChemAxon) |
| Aqueous Solubility | 0.12 mg/mL (25°C, pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
